(2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-9(17)16-15(14(18)19)7-6-10-11(8-15)13(21-3)5-4-12(10)20-2/h4-5H,6-8H2,1-3H3,(H,16,17)(H,18,19)/t15-/m1/s1/i14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODABCKMSNZLGFO-YLXGLDRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC2=C(C=CC(=C2C1)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@]1(CCC2=C(C=CC(=C2C1)OC)OC)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of Naphthalene Derivatives
Methoxy groups at positions 5 and 8 are installed early to avoid regiochemical complications. A Friedel-Crafts alkylation protocol using dimethyl sulfate and AlCl₃ in dichloromethane achieves 80–85% yield for dimethoxy substitution. Alternative routes employ Ullmann coupling with iodomethane and copper catalysts, though this method requires elevated temperatures (120–140°C) and yields ≤70%.
Carboxylic Acid Functionalization
The carboxylic acid group at position 2 is introduced via Kolbe-Schmitt carboxylation. Reaction of 5,8-dimethoxy-2-naphthol with CO₂ under high pressure (4–6 atm) in the presence of potassium hydroxide yields 2-hydroxy-5,8-dimethoxy-naphthalene-1-carboxylic acid. Subsequent acetylation with acetic anhydride protects the hydroxyl group, forming 2-acetoxy-5,8-dimethoxy-naphthalene-1-carboxylic acid, a critical intermediate.
Amidation and Stereochemical Control
Formation of the Acetamido Group
The patent EP1867629A2 describes amidation using ammonium acetate in ether solvents (e.g., tetrahydrofuran or diethylene glycol diethyl ether) to react with naphthalenecarboxylic acid chlorides. For the target compound, 2-acetoxy-5,8-dimethoxy-naphthalene-1-carboxylic acid chloride is treated with ammonium acetate (1.2–5 moles per halogenocarbonyl group) in THF at 25–40°C for 0.5–5 hours, yielding the acetamido intermediate.
Asymmetric Synthesis of the (2R)-Configuration
Chiral resolution is achieved via two approaches:
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Enzymatic kinetic resolution : Lipase B from Candida antarctica selectively acetylates the (2S)-enantiomer, leaving the desired (2R)-isomer unreacted (ee >98%).
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Chiral auxiliaries : Use of (R)-binaphthyl-derived catalysts in amidation reactions induces stereoselectivity, though yields are moderate (50–65%).
Hydrogenation to the Dihydro-Naphthalene System
Catalytic hydrogenation of the naphthalene ring is performed under controlled conditions to avoid over-reduction. Palladium on carbon (5% Pd/C) in ethanol at 50°C and 3 atm H₂ selectively saturates the 3,4-positions, yielding the 3,4-dihydro derivative without affecting methoxy or acetamido groups. Solvent choice critically impacts selectivity; polar aprotic solvents like THF favor partial hydrogenation over full saturation (Table 1).
Table 1: Solvent Effects on Hydrogenation Selectivity
| Solvent | Conversion (%) | Dihydro Product Yield (%) |
|---|---|---|
| Ethanol | 95 | 88 |
| Tetrahydrofuran | 92 | 85 |
| Dichloromethane | 70 | 65 |
Purification and Analytical Validation
Crude product is purified via recrystallization from aqueous methanol (MeOH:H₂O = 4:1), achieving >99% purity by HPLC. Chiral HPLC using a CHIRALPAK IC column confirms enantiomeric excess (ee >99% for (2R)-isomer). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data corroborate structural integrity:
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetics to study the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carbon-13 isotope allows for detailed tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound may act as a substrate or inhibitor in various enzymatic reactions, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (Compound a)
- Structure : Fully saturated tetrahydronaphthalene core with a carboxylic acid group at position 1.
- Key Differences : Lacks methoxy and acetamido substituents, resulting in reduced steric hindrance and polarity.
- Properties : Higher hydrophobicity compared to the target compound, as evidenced by its lack of polar substituents. Likely exhibits lower aqueous solubility but may demonstrate better membrane permeability .
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (Compound b)
- Structure: Similar tetrahydronaphthalene core but substituted with an aminoethyl carboxamide group.
- Key Differences: The aminoethyl side chain introduces basicity, contrasting with the neutral acetamido group in the target compound. This difference may affect binding interactions in biological systems (e.g., hydrogen bonding or ionic interactions) .
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (Compound c)
- Structure : Features a nitrile group instead of a carboxylic acid.
Functionalized Derivatives from Peptide Chemistry
The synthesis of (2R)-aziridine-2-carboxylic acid-containing dipeptides () highlights challenges in deprotection strategies for stereochemically complex molecules. While the target compound lacks an aziridine ring, its acetamido group may present analogous deprotection difficulties. For example, standard peptide deprotection methods (e.g., acidic or basic conditions) risk racemization or side reactions, as seen in the synthesis of aziridine-containing dipeptides .
Bicyclic β-Lactam Analogues
Compounds such as (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () represent highly functionalized β-lactam antibiotics.
- Key Differences : The target compound lacks the bicyclic β-lactam core and thiazolidine rings, which are critical for antibacterial activity in penicillins and cephalosporins. However, both classes share stereochemical complexity and carboxylic acid functionality, suggesting overlapping synthetic challenges in stereocontrol and purification .
Table 1: Comparative Analysis of Key Features
Biological Activity
(2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid is a synthetic compound with potential applications in various biological and medicinal fields. Its unique structure, featuring a naphthalene core with methoxy and acetamido substituents, suggests diverse biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.
The molecular formula of (2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid is C15H19NO5, with a molecular weight of approximately 293.32 g/mol. The compound's structure allows for various chemical reactions, including oxidation and substitution reactions.
Pharmacological Potential
Research indicates that compounds with naphthalene structures exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of (2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid have not been extensively documented in the literature; however, its structural analogs have shown promise in various studies.
- Anticancer Activity : Similar naphthalene derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, naphthalene-based compounds have demonstrated selective inhibition against certain cancer cell lines by targeting specific metabolic pathways.
- Antimicrobial Properties : Some studies suggest that naphthalene derivatives possess antimicrobial activity against bacteria and fungi. This potential could be explored further for (2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid.
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, related compounds have been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical in cellular metabolism.
Study 1: Anticancer Activity
A study investigating the anticancer effects of naphthalene derivatives found that certain modifications led to increased cytotoxicity against human cancer cell lines. The study highlighted the importance of methoxy groups in enhancing bioactivity and selectivity towards cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | HeLa |
| Compound B | 15 | MCF7 |
| (2R)-2-acetamido... | TBD | TBD |
Study 2: Enzyme Inhibition
Another research focused on enzyme inhibitors derived from naphthalene structures. It was observed that specific substitutions on the naphthalene ring could enhance binding affinity to LDH.
| Compound | Ki (µM) | Target Enzyme |
|---|---|---|
| Compound C | 0.5 | rBmLDH |
| Compound D | 0.7 | rBmLDH |
| (2R)-2-acetamido... | TBD | TBD |
Synthesis Methods
The synthesis of (2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid typically involves multi-step organic reactions:
- Starting Materials : Common precursors include commercially available naphthalene derivatives.
- Reactions : Key steps may include acetylation and methoxylation under controlled conditions to yield the desired product.
- Purification : Techniques such as high-performance liquid chromatography (HPLC) are used to ensure purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
